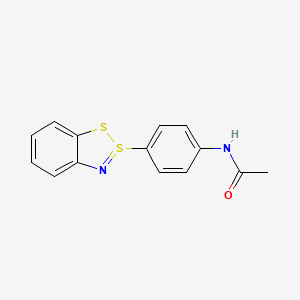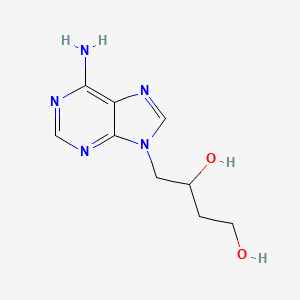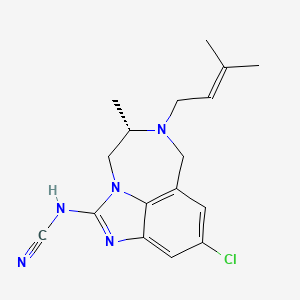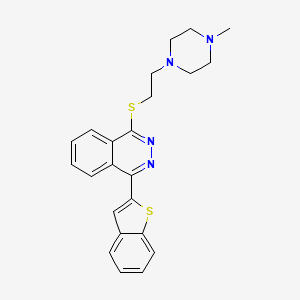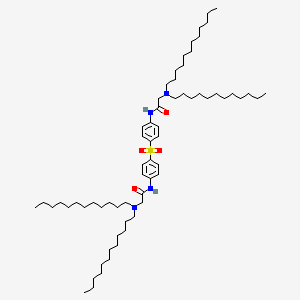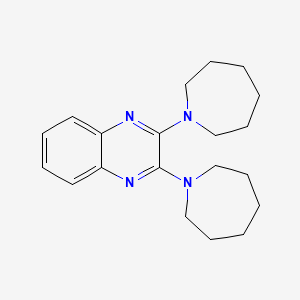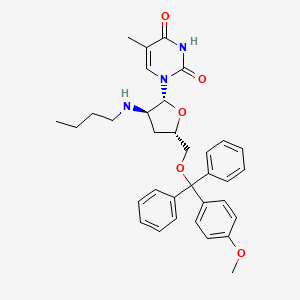
4-Methylthiomorpholine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylthiomorpholine-3,5-dione is a heterocyclic organic compound that features a morpholine ring with a sulfur atom and a methyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiomorpholine-3,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiodiglycolic acid with methylamine under controlled conditions to form the desired morpholine ring structure. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylthiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-Methylthiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-Methylthiomorpholine-3,5-dione involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Thiomorpholine-3,5-dione: Lacks the methyl group but shares similar chemical properties.
Thiazolidine-2,4-dione: Contains a similar ring structure but with different functional groups.
Morpholine-3,5-dione: Similar ring structure but without the sulfur atom.
Uniqueness: 4-Methylthiomorpholine-3,5-dione is unique due to the presence of both a sulfur atom and a methyl group, which confer distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
6311-20-2 |
|---|---|
Formule moléculaire |
C5H7NO2S |
Poids moléculaire |
145.18 g/mol |
Nom IUPAC |
4-methylthiomorpholine-3,5-dione |
InChI |
InChI=1S/C5H7NO2S/c1-6-4(7)2-9-3-5(6)8/h2-3H2,1H3 |
Clé InChI |
HVUOBDLQNHHDEO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CSCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


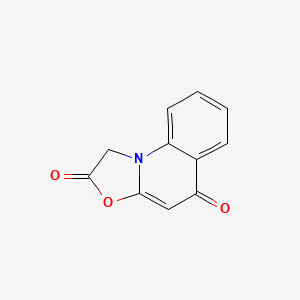
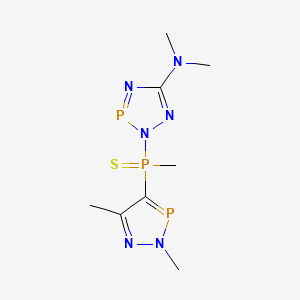

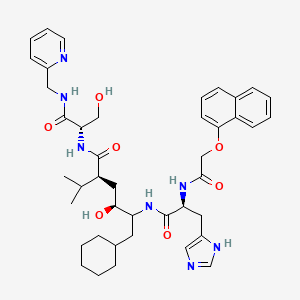
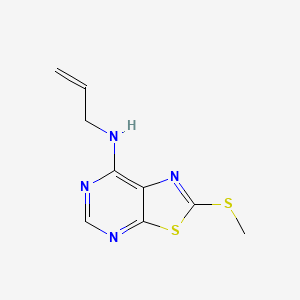
![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)
